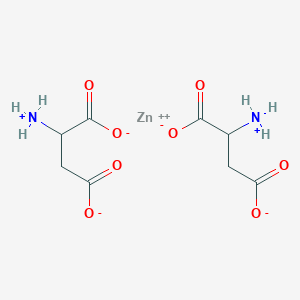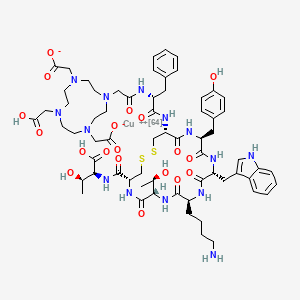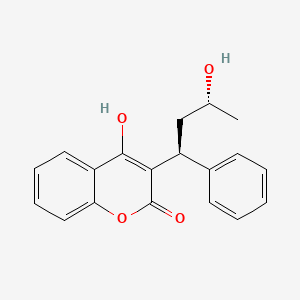
Zinc DL-aspartate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc DL-aspartate is a chelated form of zinc, where zinc is bound to the amino acid aspartic acid. This compound is known for its high bioavailability and is often used as a dietary supplement to address zinc deficiencies. Zinc is an essential trace element that plays a crucial role in various biological processes, including immune function, protein synthesis, and DNA synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc DL-aspartate can be synthesized through the reaction of zinc salts, such as zinc sulfate or zinc chloride, with DL-aspartic acid. The reaction typically occurs in an aqueous medium, and the pH is adjusted to facilitate the formation of the zinc-aspartate complex. The resulting product is then purified through crystallization or other separation techniques .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactors where zinc salts and DL-aspartic acid are combined under controlled conditions. The mixture is stirred and heated to ensure complete reaction, and the product is then filtered, washed, and dried to obtain the final compound in a pure form .
Chemical Reactions Analysis
Types of Reactions: Zinc DL-aspartate undergoes various chemical reactions, including:
Complexation: Zinc ions can form complexes with other ligands, altering the properties of the compound.
Hydrolysis: In aqueous solutions, this compound can hydrolyze, releasing zinc ions and aspartic acid.
Redox Reactions: Zinc can participate in redox reactions, although it is more commonly involved in catalytic processes rather than direct oxidation or reduction
Common Reagents and Conditions:
Acids and Bases: this compound can react with strong acids or bases, leading to the release of zinc ions and aspartic acid.
Chelating Agents: Other chelating agents can displace aspartic acid, forming new zinc complexes
Major Products:
Zinc Ions: Released during hydrolysis or displacement reactions.
Aspartic Acid: Released during hydrolysis or displacement reactions
Scientific Research Applications
Zinc DL-aspartate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a source of zinc in coordination chemistry studies.
Biology: Studied for its role in enzyme activation, protein synthesis, and cellular signaling.
Medicine: Investigated for its potential therapeutic effects in conditions such as zinc deficiency, immune disorders, and metabolic diseases.
Industry: Used in the formulation of dietary supplements and as a fortifying agent in food products .
Mechanism of Action
Zinc DL-aspartate exerts its effects primarily through the release of zinc ions, which are essential for numerous biological functions. Zinc ions act as cofactors for various enzymes, facilitating catalytic activity and stabilizing protein structures. They also play a role in gene expression by binding to zinc finger motifs in transcription factors. Additionally, zinc ions are involved in cellular signaling pathways, influencing processes such as cell proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Zinc L-aspartate: Similar to zinc DL-aspartate but contains only the L-isomer of aspartic acid.
Zinc Gluconate: Another zinc supplement with high bioavailability, often used to treat zinc deficiencies.
Zinc Picolinate: Known for its superior absorption compared to other zinc supplements.
Uniqueness: this compound is unique due to its combination of both D- and L-isomers of aspartic acid, which may offer distinct biological effects compared to compounds containing only one isomer. Its high bioavailability and effectiveness in delivering zinc make it a valuable supplement for addressing zinc deficiencies and supporting various physiological functions .
Properties
CAS No. |
15281-32-0 |
|---|---|
Molecular Formula |
C8H12N2O8Zn |
Molecular Weight |
329.6 g/mol |
IUPAC Name |
zinc;2-azaniumylbutanedioate |
InChI |
InChI=1S/2C4H7NO4.Zn/c2*5-2(4(8)9)1-3(6)7;/h2*2H,1,5H2,(H,6,7)(H,8,9);/q;;+2/p-2 |
InChI Key |
POEVDIARYKIEGF-UHFFFAOYSA-L |
Canonical SMILES |
C(C(C(=O)[O-])[NH3+])C(=O)[O-].C(C(C(=O)[O-])[NH3+])C(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[(1S,2S)-1-(2-chlorophenyl)-1-hydroxypropan-2-yl] carbamate](/img/structure/B10822289.png)




